5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
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Description
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Research on pyrimidine derivatives, including those linked with pyrazole and oxadiazole moieties, has shown promising results in the synthesis of compounds with significant insecticidal and antibacterial potential. These compounds have been prepared through cyclocondensation under microwave irradiation, indicating a method for efficient synthesis of complex pyrimidine-based structures with potential biological activity (Deohate & Palaspagar, 2020).
Anticancer and Anti-Inflammatory Potential
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of pyrimidine derivatives in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antimicrobial Activities
- The synthesis of novel pyrimidine derivatives has been shown to yield compounds with potent antimicrobial activities. These derivatives, particularly when linked with pyrazolone and thiazolidinone, exhibit significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as antimicrobial agents (Reddy et al., 2010).
Antioxidant Properties
- Synthesis of thieno[2,3-d]pyrimidine derivatives with 1,3,4-oxadiazole tags has revealed compounds with significant antioxidant activities. These activities are measured through various radical scavenging assays, suggesting the role of pyrimidine derivatives in developing antioxidant therapies (Kotaiah et al., 2012).
Chemical Properties and Synthesis Techniques
- Studies on the synthesis and characterization of pyrimidin-1(2H)-ylaminofumarate derivatives have contributed to understanding the chemical properties and potential applications of pyrimidine derivatives in pharmaceuticals and materials science. This includes insights into their reactivity, synthesis methods, and quantum chemical calculations to determine molecular properties (Saracoglu et al., 2020).
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-14(2)22-12-26(21(13)28)11-19(27)25-9-17(16-7-5-4-6-8-16)18(10-25)20-23-15(3)24-29-20/h4-8,12,17-18H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFCRATSBGILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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